4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopropylamino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine.
Introduction of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction using methylthiolating agents such as methylthiol or dimethyl disulfide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may facilitate binding to active sites, while the methylthio group can modulate the compound’s electronic properties. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the cyclopropylamino group, which may result in different biological activity and chemical properties.
2-(Methylthio)pyrimidine-5-carboxylic acid: Lacks the cyclopropylamino group and has a different substitution pattern on the pyrimidine ring.
4-(Cyclopropylamino)pyrimidine-5-carboxylic acid: Lacks the methylthio group, which may affect its reactivity and interaction with molecular targets.
Uniqueness
4-(Cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the presence of both the cyclopropylamino and methylthio groups, which confer distinct electronic and steric properties. These features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(cyclopropylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-15-9-10-4-6(8(13)14)7(12-9)11-5-2-3-5/h4-5H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGOQWHUHVIPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC2CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593246 | |
Record name | 4-(Cyclopropylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015856-32-2 | |
Record name | 4-(Cyclopropylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclopropylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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